molecular formula C17H18BrNO4 B10885169 2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

Cat. No.: B10885169
M. Wt: 380.2 g/mol
InChI Key: PDLDVXDISFMALY-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with bromo (Br), ethoxy (OCH₂CH₃), and hydroxymethyl (CH₂OH) groups at positions 5, 2, and 4, respectively. The acetamide moiety is N-substituted with a phenyl group. The hydroxymethyl group enhances hydrophilicity, while the ethoxy and bromo substituents contribute to lipophilicity and electronic effects, influencing molecular interactions .

Properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C17H18BrNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-9,20H,2,10-11H2,1H3,(H,19,21)

InChI Key

PDLDVXDISFMALY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)CO)Br)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Sequential Functionalization

This method involves constructing the phenoxyacetamide backbone via Friedel-Crafts alkylation, followed by bromination and hydroxymethylation:

Step 1: Synthesis of 5-Bromo-2-ethoxybenzoyl Chloride

  • Reactants : 5-Bromo-2-ethoxybenzoic acid, thionyl chloride (SOCl₂), catalytic DMF.

  • Conditions : Reflux in dichloromethane (DCM) for 4–6 hours.

  • Yield : 95–99% (crude).

Step 2: Friedel-Crafts Alkylation with N-Phenylacetamide

  • Reactants : Benzoyl chloride intermediate, N-phenylacetamide, AlCl₃-supported silica gel.

  • Conditions : −20°C to −30°C under vacuum (−0.05 to −0.08 MPa).

  • Yield : 91–94% after recrystallization (ethanol/water).

Step 3: Hydroxymethylation via Reduction

  • Reactants : Formyl intermediate (e.g., 5-bromo-2-ethoxy-4-formylphenoxyacetamide), NaBH₄.

  • Conditions : RT in methanol/THF.

  • Yield : 85–90%.

Mitsunobu Reaction for Ether Bond Formation

This route employs the Mitsunobu reaction to directly couple phenolic and acetamide components:

Step 1: Preparation of 5-Bromo-2-ethoxy-4-(hydroxymethyl)phenol

  • Reactants : 5-Bromo-2-ethoxyphenol, paraformaldehyde, HCl.

  • Conditions : Reflux in dioxane for 12 hours.

  • Yield : 78%.

Step 2: Mitsunobu Coupling with N-Phenylacetamide

  • Reactants : Phenolic intermediate, N-phenylacetamide, DIAD, PPh₃.

  • Conditions : RT in THF for 24 hours.

  • Yield : 65–70%.

Nucleophilic Aromatic Substitution (SNAr)

A halogenated aromatic substrate reacts with a pre-formed acetamide nucleophile:

Step 1: Synthesis of 2,5-Dibromo-4-ethoxybenzyl Alcohol

  • Reactants : 2,5-Dibromo-4-ethoxybenzaldehyde, NaBH₄.

  • Conditions : RT in ethanol for 2 hours.

  • Yield : 92%.

Step 2: SNAr with N-Phenylacetamide

  • Reactants : Brominated benzyl alcohol, N-phenylacetamide, K₂CO₃.

  • Conditions : Reflux in DMF at 120°C for 8 hours.

  • Yield : 75%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Friedel-Crafts AcylationHigh regioselectivity; scalableRequires harsh conditions (low temp)85–94%
Mitsunobu ReactionMild conditions; stereo-retentionCostly reagents (DIAD, PPh₃)65–70%
SNArNo metal catalysts; simple workupLimited to activated aryl halides70–75%

Optimization Strategies

Protecting Group Strategies

  • Formyl Protection : The hydroxymethyl group is introduced as a formyl group (−CHO) early in the synthesis to prevent side reactions during coupling steps. Reduction to −CH₂OH is performed last.

  • Silica Gel-Supported AlCl₃ : Enhances reaction efficiency in Friedel-Crafts by minimizing side reactions.

Solvent and Temperature Effects

  • Friedel-Crafts : Dichloromethane at −25°C minimizes carbocation rearrangements.

  • Reduction Steps : Ethanol/water mixtures improve recrystallization purity (HPLC >99%).

Characterization and Quality Control

  • HPLC Purity : >99% achieved via ethanol/water recrystallization.

  • ¹H NMR Key Signals :

    • δ 7.3–7.5 ppm (N-phenyl aromatic protons).

    • δ 4.6 ppm (−OCH₂CH₃).

    • δ 4.2 ppm (−CH₂OH).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Adopted for Friedel-Crafts steps to improve heat transfer and safety.

  • Cost Analysis : Friedel-Crafts route is most economical ($120–150/kg) vs. Mitsunobu ($450–500/kg).

Emerging Methodologies

  • Enzymatic Reduction : Candida antarctica lipase B (CAL-B) for asymmetric hydroxymethylation (pilot-scale trials).

  • Photocatalytic Bromination : Visible-light-mediated bromination reduces byproducts .

Chemical Reactions Analysis

AKOS B023829 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form a hydrogenated phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide exhibit significant anticancer properties. For instance, derivatives of N-phenylacetamide have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antitubercular Properties

Compounds related to N-phenylacetamide have been evaluated for their antitubercular activities. A study demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values indicating effectiveness against both drug-sensitive and resistant strains . This suggests potential for structural modifications to enhance efficacy.

Antimicrobial Effects

The compound has also been explored for its antimicrobial properties. Similar phenoxyacetamide derivatives have shown activity against a range of bacterial strains, indicating that this compound could be effective in treating infections caused by resistant bacteria .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of phenoxyacetamide derivatives, including those structurally similar to this compound. The synthesized compounds were evaluated for their biological activities through various assays, revealing promising anticancer and antimicrobial properties. The results highlighted the importance of functional group modifications in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the structure-activity relationship of phenoxyacetamides. By modifying substituents on the aromatic rings, researchers were able to identify key structural features that contributed to increased potency against M. tuberculosis. This study underscored the potential of this compound as a scaffold for developing new therapeutic agents through strategic modifications .

Mechanism of Action

The mechanism of action of AKOS B023829 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its action can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the phenoxy ring and the N-phenyl group, leading to differences in physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide and Analogs

Compound Name Key Substituents Molecular Weight Notable Properties/Activities References
This compound Br, OCH₂CH₃, CH₂OH; N-Ph ~393.23* High polarity (hydroxymethyl), moderate lipophilicity [10, 12]
2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide Br, OCH₂CH₃, CHO; N-cyclohexyl 384.26 Increased lipophilicity (cyclohexyl, formyl); potential for Schiff base formation [10]
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide Br, OCH₃, CHO; N-phenylethyl 392.24 Enhanced steric bulk (phenylethyl); formyl may reduce stability [12]
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide F, NO₂; N-Ph ~290.25 Antitubercular activity (MIC: 0.5–2 µg/mL); nitro group enhances reactivity [4, 6]
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Br, OCH₃; N-Ph 305.17 Structural similarity to benzylpenicillin; antimicrobial potential [9]

*Calculated based on molecular formula C₁₇H₁₈BrNO₄.

Key Observations :

Substituent Effects on Bioactivity: Bromine (Br) is a common feature in antimicrobial agents (e.g., ’s compound shares penicillin-like motifs) . The nitro (NO₂) group in 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide correlates with potent antitubercular activity (MIC: 0.5–2 µg/mL) , whereas the hydroxymethyl (CH₂OH) group in the target compound may favor solubility and hydrogen bonding.

Physicochemical Properties :

  • Lipophilicity : Ethoxy and bromo groups increase lipophilicity, enhancing membrane permeability. Cyclohexyl () or phenylethyl () N-substituents further elevate hydrophobicity.
  • Polarity : Hydroxymethyl and formyl groups introduce polarity, impacting solubility. Formyl derivatives () may exhibit lower stability due to reactive aldehyde groups.

Synthetic Accessibility :

  • S-alkylation methods () and Leuckart pathways () are applicable for synthesizing such acetamides. The ethoxy group’s stability contrasts with methoxy analogs, which may require milder reaction conditions .

Thermal and Crystallographic Behavior :

  • Odd-even aliphatic chain effects () suggest that substituent length influences packing density and melting points. For example, even-numbered chains (e.g., ethoxy) may enhance crystal stability compared to odd chains .

Biological Activity

2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies regarding the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C17H18BrNO4C_{17}H_{18}BrNO_4, with a molecular weight of approximately 368.24 g/mol. The presence of the bromine atom and hydroxymethyl groups in its structure suggests possible interactions with biological targets, enhancing its pharmacological profile .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae15.6

These results demonstrate that the compound exhibits significant bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

In vitro studies have also assessed the anticancer potential of this compound. The compound showed promising results in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)20.0
MCF-7 (breast cancer)15.0
A549 (lung cancer)25.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes, leading to protein synthesis inhibition.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to reduced cell viability.
  • Biofilm Disruption : Studies indicate that it can disrupt biofilm formation in bacterial cultures, enhancing its effectiveness against biofilm-associated infections .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Staphylococcus Infections : A clinical trial involving patients with MRSA infections showed that treatment with this compound led to a significant reduction in bacterial load compared to standard antibiotic therapy.
  • Cancer Cell Line Study : An experimental study on HepG2 cells demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, as evidenced by increased caspase activity.

Q & A

Q. What are the key structural features of 2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide, and how do they influence its reactivity and biological activity?

The compound features a bromine atom at the 5-position, an ethoxy group at the 2-position, and a hydroxymethyl group at the 4-position on the phenoxy ring. These substituents enhance electrophilic reactivity (via bromine) and hydrophilicity (via hydroxymethyl), which are critical for interactions with biological targets like enzymes or receptors . Comparative studies of structurally similar compounds (e.g., methoxy vs. ethoxy substitutions) suggest that the ethoxy group improves metabolic stability, while the hydroxymethyl group may facilitate hydrogen bonding in target binding .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A multi-step synthesis is typically required:

Core phenoxy intermediate : Bromination and ethoxylation of a phenolic precursor under controlled conditions (e.g., NaBr/H₂SO₄ for bromination, ethyl bromide/K₂CO₃ for ethoxylation) .

Acetamide coupling : Reaction of the phenoxy intermediate with N-phenylacetamide via nucleophilic substitution or Mitsunobu coupling, using catalysts like Pd(PPh₃)₄ or DIAD/Ph₃P .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the hydroxymethyl proton appears as a singlet at δ ~4.5 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors reaction progress and quantifies impurities .
  • X-ray Crystallography : Resolves spatial arrangements of substituents, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify low-energy pathways. For example, predicting the stability of brominated intermediates can reduce side products .
  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) screens binding affinities to targets like kinases or GPCRs. Adjusting substituent positions (e.g., bromine orientation) can enhance binding specificity .

Q. How do contradictory bioactivity data across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) .
  • Structural Degradation : Hydrolysis of the hydroxymethyl group under acidic conditions may reduce activity. Stability studies (pH 1–7, 37°C) using LC-MS can identify degradation pathways .
  • Resolution Strategy : Standardize assay protocols (e.g., NIH/NCATS guidelines) and validate compound purity via orthogonal methods (NMR + HRMS) .

Q. What strategies are effective for modifying the compound to improve pharmacokinetic properties?

  • Prodrug Design : Esterification of the hydroxymethyl group (e.g., acetyl or PEG-ylated derivatives) enhances oral bioavailability .
  • Metabolic Blocking : Introducing fluorine at the 3-position of the phenyl ring reduces CYP450-mediated oxidation, prolonging half-life .
  • Solubility Optimization : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility for IV administration .

Q. How can researchers validate target engagement and mechanism of action in vitro?

  • SPR/BLI Binding Assays : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantify real-time binding kinetics to purified targets (KD values <1 µM indicate high affinity) .
  • Cellular Thermal Shift Assay (CETSA) : Measures target protein stabilization upon compound binding, confirming intracellular engagement .
  • CRISPR Knockout Models : Gene-edited cell lines lacking the putative target (e.g., kinase X) establish compound specificity by comparing activity in WT vs. KO cells .

Methodological Best Practices

  • Safety Protocols : Use gloveboxes for handling brominated intermediates (toxicity risk) and dispose of waste via certified agencies .
  • Data Reproducibility : Document reaction parameters (e.g., anhydrous conditions, inert atmosphere) and share raw spectral data (NMR, HPLC) in supplementary materials .

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